Adozelesin

Oncology Pharmacology Ex Vivo Tumor Assays Drug Development

Adozelesin (U-73975) is the lead CPI analog for protocols requiring short drug exposure (67% response rate under 1-hour pulse). Its monofunctional alkylation mechanism enables concentration-tunable apoptosis (2.5 nM) without p21 induction, unlike bifunctional bizelesin. With picomolar IC50 (11 pM) in gynecologic cancer models, it serves as an ultra-sensitive positive control, outperforming micromolar agents. Ideal for DNA footprinting, time-course, and washout experiments.

Molecular Formula C30H22N4O4
Molecular Weight 502.5 g/mol
Cat. No. B1194604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdozelesin
Synonyms6-(3-methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester
adozelesin
U 73975
U-73,975
U-73975
Molecular FormulaC30H22N4O4
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7
InChIInChI=1S/C30H22N4O4/c1-15-13-31-27-22(35)11-25-30(26(15)27)12-18(30)14-34(25)29(37)21-9-17-8-19(6-7-20(17)33-21)32-28(36)24-10-16-4-2-3-5-23(16)38-24/h2-11,13,18,31,33H,12,14H2,1H3,(H,32,36)
InChIKeyBYRVKDUQDLJUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adozelesin Procurement Guide: A Monofunctional CPI DNA Minor Groove Alkylator


Adozelesin (U-73975) is a synthetic cyclopropylpyrroloindole (CPI) analog modeled on the antitumor antibiotic CC-1065 [1]. It functions as a monofunctional DNA minor groove alkylator that covalently modifies the N3 position of adenine, preferentially targeting AT-rich sequences [2]. As the lead clinical candidate among the CPI analogs [3], adozelesin demonstrates picomolar-range cytotoxic potency in vitro [4] and has been evaluated in Phase I clinical trials against solid tumors [5].

Why Adozelesin Cannot Be Interchanged with Carzelesin or Bizelesin


Despite sharing the CPI structural core, adozelesin, bizelesin, and carzelesin exhibit critical mechanistic and pharmacological differences that preclude simple substitution in research protocols. Adozelesin is a monofunctional alkylator that induces single-strand DNA lesions, whereas the bifunctional bizelesin creates DNA interstrand cross-links, leading to fundamentally different cellular responses [1]. Carzelesin, a prodrug requiring two-step enzymatic activation, demonstrates distinct pharmacokinetics and tumor growth inhibition profiles compared to adozelesin's direct alkylating activity [2]. These divergent properties—mono- versus bifunctional alkylation, direct activity versus prodrug activation, and differential schedule dependence—necessitate compound-specific selection based on experimental endpoints rather than generic in-class substitution [3].

Quantitative Differentiation of Adozelesin Against Closest Analogs


Reduced Schedule Dependence in Human Tumor Colony-Forming Assay Versus Carzelesin

Adozelesin demonstrates significantly lower schedule dependence compared to the prodrug analog carzelesin in the human tumor colony-forming assay (HTCFA), a clinically relevant ex vivo system using fresh human tumor specimens. While carzelesin exhibits a marked difference in response rates between continuous and 1-hour exposure schedules, adozelesin maintains comparable efficacy across both administration schedules, providing greater flexibility in experimental design [1].

Oncology Pharmacology Ex Vivo Tumor Assays Drug Development

Superior Potency Against Gynecologic Cancer Cell Lines Versus Standard Chemotherapeutics

In direct comparative testing across ten gynecologic cancer cell lines using the ATP chemosensitivity assay, adozelesin demonstrated potency 10⁴ to 10⁷-fold greater than conventional chemotherapeutic agents including adriamycin, cisplatin, 5-fluorouracil, and 4OH-cytoxan [1]. This extreme potency differential establishes adozelesin as a high-sensitivity tool compound for investigating DNA damage responses in gynecologic malignancies where standard agents show limited activity.

Gynecologic Oncology Cytotoxicity Assays Chemotherapy

Distinct DNA Damage Response Pathway: Apoptosis Induction Versus Bizelesin-Induced Senescence

At equivalent cytotoxic concentrations, adozelesin and the bifunctional analog bizelesin trigger fundamentally different cell death pathways in HCT116 colon carcinoma cells. Adozelesin induces primarily single-strand DNA lesions that lead to concentration-dependent outcomes: low concentrations (e.g., 0.5 nM) cause transient S-phase block and G2-M arrest with p53/p21 induction, while higher concentrations (e.g., 2.5 nM) drive apoptosis without p21 induction. In contrast, bizelesin—which creates both single-strand lesions and double-strand DNA cross-links—uniformly induces p53/p21-mediated G2-M arrest and senescence regardless of concentration, with minimal apoptosis [1].

DNA Damage Response Cell Death Mechanisms p53 Signaling

Broader Genomic Alkylation Spectrum Compared to Bizelesin

Ligation-mediated PCR mapping of genomic alkylation sites reveals that monofunctional adozelesin alkylates a broader spectrum of AT-rich sequences than bifunctional bizelesin. Adozelesin alkylates 5'-(A/T)(A/T)A* sequences as primary sites, with additional medium-to-low preference alkylation at 5'-(A/T)(G/C)(A/T)A* sequences. Bizelesin, constrained by its requirement for two suitably positioned alkylation sites to form cross-links, demonstrates increased sequence selectivity and reacts only at sites accommodating bifunctional adduct formation [1][2].

DNA Footprinting Sequence Selectivity Genomic Alkylation Mapping

Efficacy in Treatment-Resistant Murine Tumor Models Versus Carzelesin

In the mouse pancreatic ductal 02 adenocarcinoma model—reported to be resistant to every agent tested—adozelesin demonstrates significant but incomplete efficacy compared to the prodrug carzelesin. Carzelesin achieved 97% tumor growth inhibition and was therapeutically more efficacious than adozelesin in this highly resistant model [1]. However, adozelesin remains more effective than conventional agents against very resistant tumors including B16 melanoma and human colon CX-1 and lung LX-1 xenografts [2]. Notably, while both compounds produced marked tumor shrinkage in human lung LX-1 and advanced ovarian 2780 carcinoma models, tumor regrowth occurred shortly after adozelesin treatment cessation, whereas carzelesin-treated tumors showed little or no regrowth [1].

In Vivo Efficacy Drug-Resistant Tumors Xenograft Models

Optimal Research Applications for Adozelesin Based on Differentiated Evidence


Short-Exposure or Pulsed Treatment Experimental Designs

Adozelesin is the preferred CPI analog for experimental protocols employing short drug exposure windows (e.g., 1-hour pulse treatments), as it maintains 67% response rates under these conditions compared to carzelesin's significant efficacy drop to 46% [5]. This makes adozelesin suitable for time-course studies, washout experiments, and protocols where continuous drug presence is technically challenging or biologically confounding.

Apoptosis-Focused DNA Damage Response Studies

For researchers investigating apoptosis as the primary cell death endpoint, adozelesin offers concentration-tunable apoptotic induction (2.5 nM drives apoptosis without p21 induction) that is absent in the bifunctional analog bizelesin, which consistently triggers senescence regardless of concentration [5]. This enables dose-response studies of apoptotic signaling pathways in p53-competent and p53-deficient backgrounds.

Broad-Spectrum Genomic DNA Footprinting and Alkylation Mapping

Adozelesin's ability to alkylate both primary 5'-(A/T)(A/T)A* sites and secondary 5'-(A/T)(G/C)(A/T)A* sequences makes it the superior tool for comprehensive DNA footprinting studies [5][4]. Its broader alkylation spectrum provides more extensive coverage of AT-rich genomic regions, facilitating global mapping of minor groove alkylator binding preferences and DNA repair protein recruitment.

High-Sensitivity Cytotoxicity Screening in Gynecologic Cancer Models

With IC₅₀ values of 11 pM in gynecologic cancer cell lines [5], adozelesin serves as an ultra-high-sensitivity positive control for ATP-based viability assays and high-throughput screening platforms. Its picomolar potency enables detection of subtle shifts in drug sensitivity that would be undetectable using micromolar-range agents like cisplatin (17 μM) or 5-fluorouracil (183 μM).

Quote Request

Request a Quote for Adozelesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.